BIX02188

Description

Structure

3D Structure

Propriétés

IUPAC Name |

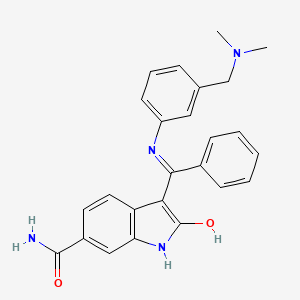

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPXKFOFEXJMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094614-84-2 | |

| Record name | BIX-02188 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIX-02188 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BIX02188: A Selective MEK5 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BIX02188 is a potent and selective small-molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), also known as MAP2K5. As a critical component of the MEK5/ERK5 signaling pathway, MEK5 plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in several diseases, notably in cancer, making MEK5 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed protocols for its use in key experimental assays.

Core Properties of this compound

This compound exerts its biological effects by directly inhibiting the catalytic activity of MEK5. This, in turn, prevents the phosphorylation and subsequent activation of its primary downstream substrate, Extracellular signal-regulated kinase 5 (ERK5). The inhibition of the MEK5/ERK5 cascade disrupts the downstream signaling events, including the transcriptional activity of Myocyte enhancer factor 2C (MEF2C), a key transcription factor regulated by this pathway.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Conditions |

| MEK5 | 4.3[1] | Catalytic assay with purified, baculovirus-expressed GST-MEK5.[1] |

| ERK5 | 810[1] | Catalytic activity assay. |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (µM) |

| MEK1 | >6.3[1] |

| MEK2 | >6.3[1] |

| ERK1 | >6.3[1] |

| ERK2 | Not inhibited[1] |

| p38α | 3.9[1] |

| JNK2 | >6.3[1] |

| TGFβR1 | 1.8[1] |

| EGFR | >6.3[1] |

| STK16 | >6.3[1] |

Note: While this compound demonstrates high selectivity for MEK5 over closely related kinases, comprehensive kinome-wide screening data with quantitative inhibition values is not publicly available. Off-target effects on kinases such as Src have been reported.[2]

Signaling Pathway and Mechanism of Action

The MEK5/ERK5 signaling cascade is a linear pathway where MEK5 acts as a specific upstream kinase for ERK5. Upon activation by various stimuli, MEK5 phosphorylates ERK5, leading to its activation. Activated ERK5 then translocates to the nucleus to regulate gene expression through transcription factors like MEF2C. This compound selectively binds to MEK5, preventing the phosphorylation of ERK5 and thereby blocking the entire downstream signaling cascade.

Experimental Protocols

In Vitro MEK5 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the catalytic activity of MEK5.

Materials:

-

Purified, baculovirus-expressed GST-MEK5 (15 nM final concentration)[1]

-

This compound (varying concentrations)

-

ATP (0.75 µM final concentration)[1]

-

Assay Buffer: 25 mM Hepes (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT[1]

-

Kinase activity detection reagent (e.g., PKLight ATP Detection Reagent)[1]

-

White, opaque 96-well plates

Procedure:

-

Prepare a master mix of GST-MEK5 in assay buffer.

-

Add 1% DMSO (vehicle control) or varying concentrations of this compound to the appropriate wells of the 96-well plate.

-

Add the GST-MEK5 master mix to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate for 90 minutes at room temperature.[1]

-

Add the ATP detection reagent to each well and incubate for 15 minutes at room temperature.[1]

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of control (POC) values and determine the IC50 of this compound.

Western Blot Analysis of ERK5 Phosphorylation

This protocol details the detection of phosphorylated ERK5 (p-ERK5) in cell lysates following treatment with this compound to assess its in-cell activity.

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Cell culture medium and supplements

-

This compound

-

Stimulus (e.g., 0.4 M sorbitol for HeLa cells)[1]

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[1]

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 10% Tris-glycine)[1]

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and grow to desired confluency.

-

Serum-starve cells for 20 hours prior to treatment.[1]

-

Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1.5 hours.[1]

-

Stimulate cells with the appropriate agonist (e.g., 0.4 M sorbitol for 20 minutes at 37°C).[1]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 5-10 minutes.[1]

-

Scrape cells and centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C.[1]

-

Determine protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples with 2x sample buffer and boil at 95°C for 4 minutes.[1]

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-p-ERK5 or anti-total ERK5) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

MEF2C Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of MEF2C, a downstream target of the MEK5/ERK5 pathway.

Materials:

-

HEK293 or HeLa cells[1]

-

MEF2C-responsive luciferase reporter plasmid

-

Constitutively active MEK5 expression plasmid (to drive the pathway)

-

A control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the MEF2C-luciferase reporter, the constitutively active MEK5 plasmid, and the control reporter plasmid.

-

After 24 hours, treat the transfected cells with varying concentrations of this compound or vehicle (DMSO).

-

Incubate for an additional 24 hours.

-

Lyse the cells according to the dual-luciferase assay system protocol.

-

Measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the MEF2C-driven firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the IC50 value for this compound's inhibition of MEF2C transcriptional activation.[1]

Conclusion

This compound is a valuable pharmacological tool for investigating the biological roles of the MEK5/ERK5 signaling pathway. Its high potency and selectivity for MEK5 make it a suitable agent for in vitro and cell-based studies aimed at elucidating the downstream consequences of MEK5 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations. As with any chemical probe, careful consideration of its off-target effects and the use of appropriate controls are essential for the robust interpretation of experimental results. The continued study of selective MEK5 inhibitors like this compound will undoubtedly contribute to a deeper understanding of MEK5/ERK5 signaling in both normal physiology and disease.

References

Investigating Cellular Pathways with BIX02188: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BIX02188, a potent and selective inhibitor of the MEK5/ERK5 signaling pathway. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a tool for investigating cellular pathways and exploring its therapeutic potential. This document outlines the compound's mechanism of action, presents key quantitative data, details experimental protocols, and provides visual representations of the relevant signaling cascades and experimental workflows.

Mechanism of Action

This compound is a selective, ATP-competitive inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5).[1][2] MEK5 is the direct upstream activator of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[3][4] The MEK5/ERK5 pathway is a distinct signaling cascade within the mitogen-activated protein kinase (MAPK) family, playing crucial roles in cell proliferation, differentiation, survival, and angiogenesis.[5][6]

Upon activation by upstream stimuli such as growth factors, cytokines, or cellular stress, MEK5 phosphorylates and activates ERK5.[7][8] Activated ERK5 then translocates to the nucleus, where it phosphorylates and regulates the activity of various transcription factors, including members of the myocyte enhancer factor 2 (MEF2) family, c-Myc, and c-Fos.[5][7] this compound exerts its effect by binding to MEK5 and preventing the phosphorylation and subsequent activation of ERK5, thereby inhibiting downstream signaling events.[1][2]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

| Target Kinase | IC50 (nM) |

| MEK5 | 4.3 |

| ERK5 | 810 |

| MEK1 | >6300 |

| MEK2 | >6300 |

| ERK1 | >6300 |

| p38α | 3900 |

| JNK2 | >6300 |

| TGFβR1 | 1800 |

| EGFR | >6300 |

| STK16 | >6300 |

Table 2: Cellular Activity of this compound [1]

| Assay | Cell Line | IC50 (µM) |

| Inhibition of MEF2C transcriptional activation | HeLa | 1.15 |

| Inhibition of MEF2C transcriptional activation | HEK293 | 0.82 |

| Inhibition of H2O2-induced BMK1 (ERK5) phosphorylation | Bovine Lung Microvascular Endothelial Cells (BLMECs) | 0.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro MEK5 Kinase Assay

This protocol describes how to measure the direct inhibitory effect of this compound on MEK5 catalytic activity.[1]

Materials:

-

Recombinant GST-MEK5 protein

-

This compound

-

ATP

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT

-

PKLight™ ATP Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

-

Prepare a master mix containing 15 nM GST-MEK5 in assay buffer.

-

Add 2.5 µL of the GST-MEK5 master mix to each well.

-

Prepare a solution of 0.75 µM ATP in assay buffer.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 90 minutes.

-

Add 10 µL of PKLight™ ATP Detection Reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Convert the relative light unit (RLU) signals to percent of control (POC) to determine the IC50 value.

Cell-Based Assay for Inhibition of ERK5 Phosphorylation

This protocol details a method to assess the ability of this compound to inhibit the phosphorylation of ERK5 in a cellular context.[1]

Materials:

-

HeLa cells

-

This compound

-

Sorbitol

-

Serum-free cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-ERK5, anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed HeLa cells in appropriate culture plates and allow them to adhere overnight.

-

Serum-starve the cells for 20 hours by replacing the growth medium with serum-free medium.

-

Pre-treat the cells with varying concentrations of this compound (or DMSO vehicle control) for 1.5 hours.

-

Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C to induce ERK5 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with 50 µL of RIPA buffer on ice for 5-10 minutes.

-

Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatants and determine the protein concentration.

-

Prepare protein samples by adding 2x sample buffer and boiling at 95°C for 4 minutes.

-

Load equal amounts of protein (e.g., 20 µL) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phospho-ERK5 and total ERK5.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.

Visualizations

The following diagrams illustrate the MEK5/ERK5 signaling pathway and a typical experimental workflow for evaluating this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bone and Extracellular Signal-Related Kinase 5 (ERK5) | MDPI [mdpi.com]

- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

BIX02188: A Technical Guide to its Mechanism and Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIX02188 is a potent and selective, cell-permeable small molecule inhibitor primarily targeting Mitogen-Activated Protein Kinase Kinase 5 (MEK5). It has become an invaluable pharmacological tool for dissecting the physiological and pathological roles of the MEK5/Extracellular signal-Regulated Kinase 5 (ERK5) signaling pathway. Unlike other MAPK cascades, the MEK5/ERK5 pathway has unique structural features and downstream effectors, making it a compelling area of study in oncology, immunology, and cardiovascular research. This document provides a comprehensive overview of this compound, its mechanism of action, its profound effects on gene expression, and detailed experimental protocols for its application.

Core Mechanism of Action: Inhibition of the MEK5/ERK5 Signaling Pathway

This compound exerts its effects by directly inhibiting the catalytic activity of MEK5. MEK5 is the specific upstream kinase that phosphorylates and activates ERK5 (also known as Big MAP Kinase 1 or BMK1)[1]. Activated ERK5, unique among MAP kinases, possesses a C-terminal transcriptional activation domain, allowing it to directly regulate gene expression in the nucleus[2][3]. By inhibiting MEK5, this compound prevents the phosphorylation and subsequent activation of ERK5, thereby blocking all downstream signaling events, including the regulation of key transcription factors.[4]

Quantitative Data: Inhibitory Profile of this compound

This compound is a highly selective inhibitor for MEK5, with significantly lower potency against its downstream target ERK5 and other related kinases. This selectivity makes it a precise tool for studying MEK5-dependent signaling.

| Target Molecule/Process | IC50 Value | Cell System/Assay Type |

| MEK5 | 4.3 nM | Catalytic Kinase Assay |

| ERK5 | 810 nM | Catalytic Kinase Assay |

| MEF2C Transcriptional Activation | 1.15 µM | Luciferase Reporter Assay (HeLa Cells) |

| MEF2C Transcriptional Activation | 0.82 µM | Luciferase Reporter Assay (HEK293 Cells) |

| BMK1 (ERK5) Phosphorylation | 0.8 µM | Western Blot (Bovine Lung Endothelial Cells) |

| TGFβR1 | 1.8 µM | Kinase Assay |

| p38α | 3.9 µM | Kinase Assay |

| MEK1, MEK2, ERK1, JNK2, EGFR, STK16 | >6.3 µM | Kinase Assay |

| Data compiled from reference[1]. |

Effects on Gene Expression

The inhibition of the MEK5/ERK5 pathway by this compound leads to significant alterations in gene expression by modulating the activity of several key transcription factors.

-

MEF2 (Myocyte Enhancer Factor 2): ERK5 directly phosphorylates and activates MEF2 family transcription factors. This compound treatment effectively inhibits the transcriptional activation of MEF2C, a critical regulator of cell proliferation and differentiation.[1][5]

-

NRF2 (Nuclear factor erythroid 2-related factor 2): The MEK5/ERK5 pathway is implicated in the activation of NRF2, a master regulator of the antioxidant response. Inhibition by BIX02189 (a close analog of this compound) has been shown to suppress the nuclear translocation and transcriptional activity of NRF2, thereby downregulating NRF2-dependent genes like heme oxygenase-1 (HO-1).[6]

-

KLF2/4 (Krüppel-like Factors 2/4): ERK5 is a known upstream activator of KLF2 and KLF4, transcription factors involved in regulating endothelial function, cell proliferation, and apoptosis.[3][6] this compound-mediated inhibition of ERK5 is expected to downregulate the expression and activity of these factors.

-

Oncogenic Transcription Factors: In certain cancers, such as FLT3-ITD positive acute myeloid leukemia (AML), the MEK5/ERK5 pathway contributes to cell survival and proliferation.[7][8] Treatment with this compound can induce apoptosis in these cancer cells, suggesting an impact on the expression of oncogenes and survival-related genes.[7][8][9] For instance, the ERK5 pathway has been shown to regulate MYC protein levels, indicating that this compound could indirectly affect the expression of MYC target genes.[10]

Detailed Experimental Protocols

In Vitro MEK5 Kinase Inhibition Assay

This assay quantitatively measures the ability of this compound to inhibit the catalytic activity of MEK5 in a cell-free system.

Principle: Recombinant MEK5 protein is incubated with its substrate (inactive ERK5, though often a generic substrate is used in initial screens) and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of ATP consumed, often using a luciferase-based ATP detection reagent which produces a luminescent signal inversely proportional to kinase activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT.[1]

-

Enzyme Solution: Prepare a solution of 15 nM GST-tagged MEK5 (e.g., isolated from a baculovirus expression system) in Assay Buffer.[1]

-

ATP Solution: Prepare a 0.75 µM ATP solution in Assay Buffer.[1]

-

This compound Dilutions: Perform serial dilutions of this compound in 100% DMSO, then dilute into Assay Buffer to achieve the final desired concentrations (ensure final DMSO concentration is consistent across all wells, e.g., 1%).[1]

-

-

Assay Procedure:

-

In a 96-well or 384-well white plate, add the this compound dilutions. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls.

-

Add the Enzyme Solution (15 nM GST-MEK5) to all wells except the "no enzyme" controls.

-

Initiate the kinase reaction by adding the ATP Solution (0.75 µM).

-

Incubate the reaction mixture for 90 minutes at room temperature.[1]

-

-

Signal Detection:

-

Data Analysis:

-

Subtract the "no enzyme" background from all other readings.

-

Convert RLU signals to percent of control (POC) relative to the "no inhibitor" wells.

-

Plot the POC values against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot Analysis of ERK5 Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of ERK5 within cells, a direct measure of its intracellular activity.

Principle: Cells are treated with a stimulus (e.g., sorbitol, H₂O₂) to activate the MEK5/ERK5 pathway in the presence or absence of this compound. Cell lysates are then prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK5 (p-ERK5) and total ERK5.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa) and grow to 70-80% confluency.

-

Serum starve the cells for 20 hours to reduce basal kinase activity.[1]

-

Pre-treat cells with varying concentrations of this compound (or DMSO vehicle) for 1.5 hours.[1]

-

Stimulate the cells with an appropriate agonist (e.g., 0.4 M sorbitol for 20 minutes) to induce ERK5 phosphorylation.[1]

-

-

Protein Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice for 5-10 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.[1]

-

Collect the supernatant (protein lysate). Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Mix an equal amount of protein from each sample with 2x Laemmli sample buffer and boil at 95°C for 4 minutes.[1]

-

Load 20 µg of each sample onto a 10% Tris-glycine SDS-PAGE gel and run until adequate separation is achieved.[1]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-ERK5 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imager.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK5 and/or a housekeeping protein (e.g., GAPDH, β-actin).

-

Quantify band intensities using densitometry software.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ERK5 pathway regulates transcription factors important for monocytic differentiation of human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portal.research.lu.se [portal.research.lu.se]

- 9. mdpi.com [mdpi.com]

- 10. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

Probing the MEK5/ERK5 Signaling Axis: A Technical Guide to Utilizing BIX02188

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. While the RAF-MEK-ERK1/2 cascade is a well-established therapeutic target, the MEK5/ERK5 pathway has emerged as a significant contributor to tumor progression, metastasis, and drug resistance.[1][2] This technical guide provides an in-depth exploration of the MEK5/ERK5 signaling pathway and the utility of BIX02188, a selective small molecule inhibitor, in its investigation. Detailed experimental protocols, quantitative data on inhibitor efficacy, and visual representations of the signaling cascade and experimental workflows are presented to equip researchers with the necessary tools to explore this important therapeutic target.

The MEK5/ERK5 Signaling Pathway

The MEK5/ERK5 pathway is a distinct MAPK cascade activated by various extracellular stimuli, including growth factors, cytokines, and cellular stress.[3][4] Upstream activators, such as MEKK2 and MEKK3, phosphorylate and activate MEK5 (MAP2K5).[1] MEK5, a dual-specificity kinase, is the sole known activator of ERK5 (MAPK7), which it phosphorylates on Threonine 219 and Tyrosine 221 within the TEY activation loop.[3][5]

Activated ERK5 translocates to the nucleus where it phosphorylates a range of downstream substrates, including transcription factors like myocyte enhancer factor 2 (MEF2), c-Myc, and the Krüppel-like factor (KLF) family.[1][5][6] This leads to the regulation of gene expression programs that control cell proliferation, survival, differentiation, and angiogenesis.[7][8] Notably, the MEK5/ERK5 pathway has been implicated in promoting resistance to therapies targeting the ERK1/2 pathway, highlighting its importance in cancer biology.[2]

This compound: A Selective MEK5 Inhibitor

This compound is a potent and selective inhibitor of MEK5.[9] It has been instrumental in elucidating the biological functions of the MEK5/ERK5 pathway. This compound exerts its inhibitory effect by targeting the catalytic activity of MEK5, thereby preventing the phosphorylation and subsequent activation of ERK5.[9][10]

In Vitro Efficacy and Selectivity

This compound demonstrates high potency against MEK5 with a reported IC50 value of 4.3 nM in in vitro kinase assays.[9] While it also shows some inhibitory activity against the downstream kinase ERK5, this occurs at a significantly higher concentration (IC50 of 810 nM).[1][9] Importantly, this compound exhibits excellent selectivity over other closely related kinases, making it a valuable tool for specific interrogation of the MEK5/ERK5 pathway.[9]

| Kinase Target | This compound IC50 (nM) | Reference |

| MEK5 | 4.3 | [9] |

| ERK5 | 810 | [1][9] |

| MEK1 | >10,000 | [9] |

| MEK2 | >10,000 | [9] |

| ERK2 | >10,000 | [9] |

| JNK2 | >10,000 | [9] |

| p38α | 3,900 | [9] |

| TGFβR1 | 1,800 | [9] |

Table 1: Kinase Inhibitory Profile of this compound. Data are presented as the half-maximal inhibitory concentration (IC50).

Cellular Activity

In cellular contexts, this compound effectively inhibits the MEK5/ERK5 pathway. Treatment of cells with this compound leads to a dose-dependent reduction in the phosphorylation of ERK5.[9] Furthermore, it has been shown to inhibit the transcriptional activation of MEF2C, a key downstream target of ERK5, with IC50 values in the sub-micromolar to low micromolar range in reporter assays.[9] Studies have also demonstrated that this compound can induce apoptosis in cancer cell lines that are dependent on the MEK5/ERK5 signaling pathway for survival.[11]

| Cell-Based Assay | Cell Line | This compound IC50 (µM) | Reference |

| MEF2C Luciferase Reporter | HeLa | 1.15 | [9] |

| MEF2C Luciferase Reporter | HEK293 | 0.82 | [9] |

| Inhibition of BMK1 (ERK5) Phosphorylation | BLMECs | 0.8 | [9] |

Table 2: Cellular Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of the MEK5/ERK5 pathway using this compound.

In Vitro MEK5 Kinase Assay

This assay measures the direct inhibitory effect of this compound on MEK5 catalytic activity.

Materials:

-

Recombinant active MEK5 enzyme

-

Recombinant inactive ERK5 (substrate)

-

This compound

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP or ATP and ADP-Glo™ Kinase Assay kit

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, recombinant active MEK5, and the this compound dilutions.

-

Initiate the kinase reaction by adding a mixture of recombinant inactive ERK5 and [γ-³²P]ATP (or cold ATP for luminescence-based assays).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the appropriate reagent from a commercial kit).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.

-

For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blotting for ERK5 Phosphorylation

This method is used to assess the effect of this compound on MEK5 activity within a cellular context by measuring the phosphorylation status of its direct substrate, ERK5.

Materials:

-

Cell culture reagents

-

This compound

-

Stimulus (e.g., sorbitol, growth factors)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr219/Tyr221), anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., 0.4 M sorbitol for 20-30 minutes) to activate the MEK5/ERK5 pathway.[9]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK5 as a loading control.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and survival.

Materials:

-

Cell culture reagents

-

This compound

-

96-well cell culture plates

-

MTT, XTT, or WST-1 reagent, or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The MEK5/ERK5 signaling pathway represents a compelling target for therapeutic intervention in various diseases, particularly in cancers that have developed resistance to other MAPK inhibitors. This compound serves as a critical research tool for dissecting the intricate roles of this pathway. Its high potency and selectivity allow for precise pharmacological inhibition of MEK5, enabling a deeper understanding of its downstream effects on cellular processes. The experimental protocols detailed in this guide provide a robust framework for researchers to effectively utilize this compound in their investigations, paving the way for the development of novel therapeutic strategies targeting the MEK5/ERK5 axis.

References

- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The MEK5/ERK5 Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 7. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]

BIX02188: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIX02188 is a potent and selective small molecule inhibitor of MEK5, a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. This document provides a comprehensive technical overview of this compound, detailing its discovery, biochemical and cellular activity, and the experimental protocols used for its characterization. The information presented is intended to support further research and development efforts related to the MEK5/ERK5 signaling pathway.

Introduction

The MEK5/ERK5 signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway has been implicated in several diseases, most notably in cancer, making it an attractive target for therapeutic intervention. This compound emerged from high-throughput screening campaigns as a selective inhibitor of MEK5, offering a valuable tool to probe the biological functions of this pathway and as a potential starting point for drug discovery programs.[2][3]

Discovery and Development

This compound was identified through a high-throughput screening (HTS) campaign conducted by Boehringer Ingelheim.[2][3] This effort aimed to discover novel inhibitors of the MEK5 kinase. Along with a related compound, BIX02189, this compound was characterized as a potent and selective inhibitor of MEK5's catalytic activity.[4]

Mechanism of Action

This compound exerts its inhibitory effect by targeting the catalytic function of MEK5.[4] MEK5 is the upstream kinase that specifically phosphorylates and activates ERK5 (also known as Big Mitogen-activated Protein Kinase 1 or BMK1).[1] By inhibiting MEK5, this compound effectively blocks the phosphorylation and subsequent activation of ERK5, thereby downregulating the entire MEK5/ERK5 signaling cascade.[4][5] This blockade prevents the nuclear translocation of ERK5 and the subsequent activation of downstream transcription factors such as myocyte enhancer factor 2C (MEF2C).[4][5]

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency and selectivity data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| MEK5 | 4.3[5][6] |

| ERK5 | 810[5][6] |

| TGFβR1 | 1800[5] |

| p38α | 3900[5] |

| MEK1 | >6300[5] |

| MEK2 | >6300[5] |

| ERK1 | >6300[5] |

| JNK2 | >6300[5] |

| EGFR | >6300[5] |

| STK16 | >6300[5] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (µM) |

| MEF2C Luciferase Reporter | HeLa | 1.15[5] |

| MEF2C Luciferase Reporter | HEK293 | 0.82[5] |

| BMK1 (ERK5) Phosphorylation | Bovine Lung Microvascular Endothelial Cells (BLMECs) | 0.8[5] |

Experimental Protocols

MEK5 Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on the catalytic activity of MEK5.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK5.

-

Methodology:

-

Purified, recombinant MEK5 protein (15 nM GST-MEK5) is incubated in a kinase assay buffer (25 mM Hepes, pH 7.5, 10 mM MgCl2, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 μM Na3VO4, 0.5 mM DTT).[5]

-

Varying concentrations of this compound are added to the reaction mixture, with 1% DMSO as a vehicle control.[5]

-

The kinase reaction is initiated by the addition of ATP to a final concentration of 0.75 μM.[5]

-

The reaction mixture is incubated for 90 minutes at room temperature.[5]

-

Following incubation, an ATP detection reagent (e.g., PKLight) is added to measure the amount of remaining ATP.[5]

-

The luminescence signal, which is inversely proportional to kinase activity, is measured using a luminometer.[5]

-

The relative light unit (RLU) signals are converted to percent of control (POC) values, and the IC50 value is determined by plotting the POC against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[5]

-

Western Blot Analysis of ERK5 Phosphorylation (Cellular)

This assay assesses the ability of this compound to inhibit the phosphorylation of ERK5 in a cellular context.

-

Objective: To determine the effect of this compound on stress-induced ERK5 phosphorylation in cells.

-

Methodology:

-

HeLa cells are cultured to an appropriate confluency.

-

The cells are serum-starved for 20 hours to reduce basal kinase activity.[5]

-

This compound is added to the cells at various concentrations 1.5 hours prior to stimulation.[5]

-

Cells are stimulated with sorbitol (0.4 M final concentration) for 20 minutes at 37°C to induce stress and activate the MEK5/ERK5 pathway.[5]

-

The cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[5]

-

Cell lysates are centrifuged to remove cellular debris.[5]

-

Protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein (20 µg) are loaded onto an SDS-PAGE gel for electrophoresis.[5]

-

The separated proteins are transferred to a nitrocellulose membrane.[5]

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK5 (p-ERK5) and total ERK5.

-

After washing, the membrane is incubated with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-ERK5 band is normalized to the total ERK5 band to determine the extent of inhibition.

-

MEF2C Luciferase Reporter Assay (Cellular)

This assay measures the functional consequence of MEK5/ERK5 pathway inhibition by quantifying the transcriptional activity of a downstream effector, MEF2C.

-

Objective: To determine the IC50 of this compound for the inhibition of MEK5/ERK5-mediated MEF2C transcriptional activation.

-

Methodology:

-

HeLa or HEK293 cells are co-transfected with expression vectors for a constitutively active form of MEK5, ERK5, and a reporter plasmid containing the firefly luciferase gene under the control of a promoter with MEF2C binding sites.[5] A control reporter plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.

-

Following transfection, the cells are treated with varying concentrations of this compound.

-

After an appropriate incubation period (e.g., 24 hours), the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.

Caption: Workflow for Western blot analysis of ERK5 phosphorylation.

Caption: Workflow for the MEF2C luciferase reporter assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MEK5. Its discovery has provided the research community with a critical tool to investigate the physiological and pathological roles of the MEK5/ERK5 signaling pathway. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies and to guide the development of next-generation inhibitors with improved therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for BIX02188 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIX02188 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1] The MEK5/ERK5 signaling pathway is a crucial cascade involved in various cellular processes, including proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway has been implicated in the progression of several cancers.[4][5] this compound offers a valuable pharmacological tool for dissecting the biological functions of the MEK5/ERK5 pathway and for exploring its therapeutic potential.[6] These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against MEK5.

Mechanism of Action

The MEK5/ERK5 signaling cascade is a three-tiered system where upstream kinases, such as MEKK2 or MEKK3, phosphorylate and activate MEK5.[4][7] Activated MEK5, a dual-specificity kinase, then phosphorylates and activates Extracellular signal-Regulated Kinase 5 (ERK5) at a specific TEY (Threonine-Glutamic Acid-Tyrosine) motif.[2][3] Activated ERK5 translocates to the nucleus to phosphorylate downstream transcription factors like MEF2C, thereby regulating gene expression.[2][6] this compound selectively inhibits the catalytic activity of MEK5, preventing the phosphorylation and subsequent activation of ERK5.[1][6]

Signaling Pathway Diagram

Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against MEK5 and other kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[8][9]

| Kinase Target | This compound IC50 (nM) | Reference |

| MEK5 | 4.3 | [1] |

| ERK5 | 810 | [1][4] |

| TGFβR1 | 1800 | [1] |

| p38α | 3900 | [1] |

| MEK1 | >6300 | [1] |

| MEK2 | >6300 | [1] |

| ERK1 | >6300 | [1] |

| JNK2 | >6300 | [1] |

| EGFR | >6300 | [1] |

| STK16 | >6300 | [1] |

Experimental Protocols

In Vitro MEK5 Kinase Assay

This protocol is designed to measure the catalytic activity of MEK5 and assess the inhibitory potential of this compound in a purified system.

Materials:

-

Recombinant GST-MEK5 enzyme

-

This compound compound

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer:

-

25 mM HEPES, pH 7.5

-

10 mM MgCl₂

-

50 mM KCl

-

0.2% BSA (Bovine Serum Albumin)

-

0.01% CHAPS

-

100 µM Na₃VO₄

-

0.5 mM DTT (Dithiothreitol)

-

-

1% DMSO (Dimethyl sulfoxide) in Kinase Assay Buffer

-

ATP Detection Reagent (e.g., PKLight ATP Detection Reagent)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant GST-MEK5 enzyme to a final concentration of 15 nM in the Kinase Assay Buffer.

-

Prepare the ATP solution to a final concentration of 0.75 µM in the Kinase Assay Buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the 15 nM GST-MEK5 enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the 0.75 µM ATP solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 90 minutes.

-

Detection:

-

Add 10 µL of the ATP detection reagent to each well.

-

Incubate for an additional 15 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Normalize the data to the vehicle-treated control wells (representing 0% inhibition) and wells with no ATP or a known potent inhibitor (representing 100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[10]

Experimental Workflow Diagram

Caption: Workflow for the this compound in vitro MEK5 kinase assay.

Conclusion

The provided protocol offers a robust framework for the in vitro characterization of this compound as a MEK5 inhibitor. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the potency and selectivity of this compound and similar compounds, facilitating further investigation into the therapeutic potential of targeting the MEK5/ERK5 signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The MEK5/ERK5 Pathway in Health and Disease [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IC50 Calculator | AAT Bioquest [aatbio.com]

Application Notes and Protocols for BIX02188 in HeLa Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BIX02188, a selective inhibitor of MEK5, in experiments involving the HeLa human cervical cancer cell line. The protocols detailed below are based on established methodologies and published findings regarding the effects of MEK5/ERK5 pathway inhibition on cancer cell proliferation, apoptosis, and autophagy.

Introduction

This compound is a potent and specific inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling cascade.[1] This pathway is implicated in the regulation of various cellular processes, including proliferation, survival, and differentiation. In several cancer cell lines, including HeLa, the MEK5/ERK5 pathway is constitutively active and contributes to tumorigenesis. Inhibition of this pathway with compounds like this compound has been shown to induce apoptosis and autophagy, making it a valuable tool for cancer research and a potential therapeutic target.[2]

These notes provide detailed protocols for assessing the cytotoxic, pro-apoptotic, and pro-autophagic effects of this compound in HeLa cells.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in HeLa cells, derived from published literature. These values should serve as a starting point for experimental design.

| Parameter | Value | Cell Line | Exposure Time | Assay |

| IC50 (MEF2C Inhibition) | 1.15 µM | HeLa | Not Specified | Luciferase Reporter Assay |

| Suggested Concentration Range (Cell Viability) | 0.1 - 25 µM | HeLa | 24, 48, 72 hours | MTT Assay |

| Concentration for Apoptosis Induction | 5 - 20 µM | HeLa | 24 - 48 hours | Caspase-3/7, Annexin V |

| Concentration for Autophagy Induction | 2.5 - 10 µM | HeLa | 12 - 36 hours | Western Blot (LC3-II) |

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for studying the effects of this compound in HeLa cells.

Caption: this compound targets MEK5, inhibiting the downstream phosphorylation of ERK5.

Caption: A generalized workflow for investigating the effects of this compound on HeLa cells.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: HeLa (ATCC® CCL-2™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Aliquot and store the stock solution at -20°C to avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare fresh working dilutions in the growth medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

-

Materials:

-

96-well plates

-

HeLa cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Microplate reader

-

-

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in growth medium (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25 µM).

-

Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis for p-ERK5 and LC3 Conversion

This protocol is for detecting the phosphorylation status of ERK5 (a direct downstream target of MEK5) and the conversion of LC3-I to LC3-II (a hallmark of autophagy).

-

Materials:

-

6-well plates

-

HeLa cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5, anti-LC3B, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

-

Protocol:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 2.5, 5, 10 µM) for the specified time points (e.g., 6, 12, 24 hours for p-ERK5; 12, 24, 36 hours for LC3).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control. For p-ERK5, also normalize to total ERK5 levels.

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

-

Materials:

-

White-walled 96-well plates

-

HeLa cells

-

This compound

-

Caspase-Glo® 3/7 Assay kit (Promega or equivalent)

-

Luminometer

-

-

Protocol:

-

Seed HeLa cells in a white-walled 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) for 24 or 48 hours.

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Express the results as fold-change in caspase activity relative to the vehicle-treated control.

-

Disclaimer

These protocols and application notes are intended for research use only by qualified professionals. The provided concentrations and time points are suggestions based on available data and may require optimization for specific experimental conditions and goals. It is the responsibility of the end-user to validate the protocols for their particular application.

References

Application Notes and Protocols: BIX02188 in FLT3-ITD Positive Leukemia Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BIX02188, a selective MEK5 inhibitor, in preclinical models of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive leukemia. The information compiled herein is based on available scientific literature and is intended to guide research and development efforts in this area.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately one-third, harbor mutations in the FLT3 gene, with the internal tandem duplication (FLT3-ITD) being the most common.[1] This mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival, and is associated with a poor prognosis.

This compound has been identified as a selective inhibitor of MEK5, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Research has indicated that the MEK5/ERK5 pathway is a downstream effector of FLT3-ITD signaling and plays a crucial role in the transformation of hematopoietic cells.[1] Inhibition of this pathway by this compound has been shown to induce apoptosis in FLT3-ITD positive leukemia cell lines, suggesting its potential as a therapeutic agent.[1]

Mechanism of Action

In FLT3-ITD positive leukemia cells, the constitutively active FLT3 receptor activates multiple downstream signaling cascades, including the MEK5/ERK5 pathway. This compound selectively inhibits MEK5, thereby preventing the phosphorylation and activation of its downstream target, ERK5. This disruption of the MEK5/ERK5 signaling axis has been shown to be critical for the survival of FLT3-ITD expressing cells. Furthermore, studies have suggested that the pro-apoptotic effect of this compound is partially dependent on the regulation of AKT activation downstream of FLT3.[1]

In Vitro Efficacy Data

This compound has demonstrated cytotoxic and pro-apoptotic effects in various FLT3-ITD positive leukemia cell lines. The following tables summarize the reported in vitro activity. Note: Specific IC50 and apoptosis percentage values for this compound were not available in the public domain at the time of this writing. The data presented is illustrative based on the qualitative findings of the primary literature. Researchers should consult the original publications for precise quantitative data.

Table 1: Cell Viability Inhibition by this compound in FLT3-ITD+ Cell Lines

| Cell Line | FLT3 Status | This compound IC50 (Illustrative) |

| MV4-11 | FLT3-ITD | Low µM range |

| MOLM-13 | FLT3-ITD | Low µM range |

| Ba/F3-FLT3-ITD | FLT3-ITD (transfected) | Low µM range |

Table 2: Induction of Apoptosis by this compound in FLT3-ITD+ Cell Lines

| Cell Line | Treatment | Apoptosis Induction (Illustrative) |

| MV4-11 | This compound | Significant increase in apoptotic cells |

| MOLM-13 | This compound | Significant increase in apoptotic cells |

| Ba/F3-FLT3-ITD | This compound | Significant increase in apoptotic cells |

Experimental Protocols

Detailed protocols for key in vitro and a representative in vivo experiment are provided below. These are generalized procedures and should be optimized for specific experimental conditions.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric method to assess cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Materials:

-

FLT3-ITD positive leukemia cell lines (e.g., MV4-11, MOLM-13)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound

-

MTS reagent

-

Plate reader

Protocol:

-

Seed cells at a density of 5 x 104 cells/well in a 96-well plate in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

FLT3-ITD positive leukemia cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation status of key signaling molecules.

Materials:

-

FLT3-ITD positive leukemia cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-ERK5, anti-ERK5, anti-p-AKT, anti-AKT, anti-PARP, anti-Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Leukemia Model (Representative Protocol)

Disclaimer: To date, no in vivo studies utilizing this compound in FLT3-ITD positive leukemia models have been published. The following is a representative protocol for a xenograft model, which would need to be adapted and optimized for this compound.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

FLT3-ITD positive leukemia cells (e.g., MV4-11)

-

Matrigel

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject 5-10 x 106 MV4-11 cells mixed with Matrigel into the flank of immunodeficient mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound at a predetermined dose and schedule (e.g., daily by oral gavage).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for target modulation).

Conclusion

This compound represents a promising therapeutic candidate for FLT3-ITD positive leukemia by targeting the MEK5/ERK5 signaling pathway, which is crucial for the survival of these cancer cells. The provided application notes and protocols offer a framework for further investigation into the efficacy and mechanism of action of this compound in relevant preclinical models. Further studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Western Blot Analysis Following BIX02188 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of BIX02188, a selective inhibitor of MEK5, on the ERK5 signaling pathway.

Introduction

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key upstream kinase in the ERK5 signaling cascade.[1] This pathway is involved in various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of the MEK5/ERK5 pathway has been implicated in several diseases, including cancer. Western blotting is a fundamental technique to elucidate the mechanism of action of inhibitors like this compound by quantifying the changes in protein phosphorylation states. This protocol focuses on the analysis of key proteins in the ERK5 pathway following this compound treatment in cell culture.

Signaling Pathway Overview

This compound specifically targets MEK5, preventing the phosphorylation and subsequent activation of its downstream substrate, Extracellular signal-regulated kinase 5 (ERK5). Activated ERK5 translocates to the nucleus and phosphorylates various transcription factors, such as myocyte enhancer factor-2 (MEF2), leading to the regulation of gene expression. By inhibiting MEK5, this compound effectively blocks this entire signaling cascade.

References

Application Notes and Protocols for In Vivo Studies Using BIX02188 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIX02188 is a potent and selective inhibitor of MEK5 (MAPK/ERK Kinase 5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] By inhibiting MEK5, this compound effectively blocks the activation of its downstream substrate, ERK5 (Extracellular signal-regulated kinase 5), a pathway implicated in various cellular processes such as proliferation, survival, and angiogenesis, particularly in the context of cancer.[2][3] These application notes provide a summary of the available data and detailed protocols for the use of this compound and its closely related analog, BIX02189, in murine cancer models. While detailed in vivo studies specifically for this compound are limited in publicly available literature, data from its analog, BIX02189, offers valuable insights for experimental design.

Data Presentation

Due to the limited availability of comprehensive in vivo quantitative data for this compound, the following table summarizes the available data for the closely related and structurally similar MEK5 inhibitor, BIX02189, which has been used in a mouse model. This information can serve as a valuable starting point for designing in vivo studies with this compound.

Table 1: Summary of In Vivo Data for the MEK5 Inhibitor BIX02189 in a Mouse Model

| Parameter | Details | Reference |

| Compound | BIX02189 | [4] |

| Mouse Model | Not specified in the available abstract | [4] |

| Dosage | 10 mg/kg | [4] |

| Administration Route | Intraperitoneal (i.p.) injection | [4] |

| Vehicle | 25% DMSO | [4] |

| Key Outcome | Inhibition of nuclear localization of Nrf2 in aortic endothelial cells | [4] |

Signaling Pathway

This compound targets the MEK5/ERK5 signaling cascade. Upon stimulation by upstream signals, such as growth factors or stress, MEKK2/3 activates MEK5. Activated MEK5 then phosphorylates and activates ERK5.[3] Activated ERK5 translocates to the nucleus and regulates the activity of various transcription factors, including the myocyte enhancer factor 2 (MEF2) family, leading to changes in gene expression that promote cell proliferation and survival.[5] this compound selectively inhibits the kinase activity of MEK5, thereby preventing the phosphorylation and activation of ERK5 and blocking downstream signaling.

Experimental Protocols

The following protocols are generalized based on standard practices for in vivo mouse xenograft studies and the limited available information on this compound and related compounds. Researchers should optimize these protocols for their specific cell lines and experimental goals.

Protocol 1: General Workflow for In Vivo Efficacy Study

This protocol outlines the major steps for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Protocol 2: Preparation of this compound for In Vivo Administration

-

For Intraperitoneal (i.p.) Injection (based on BIX02189 data):

-

Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

-

On the day of injection, dilute the stock solution with a suitable vehicle to the final desired concentration. A suggested vehicle based on studies with the related compound BIX02189 is 25% DMSO in sterile phosphate-buffered saline (PBS) or saline.[4]

-

Ensure the final concentration of DMSO is well-tolerated by the animals.

-

Vortex the solution thoroughly before each injection to ensure homogeneity.

-

-

For Oral (p.o.) Gavage:

-

A suggested formulation for oral administration is a suspension in Carboxymethylcellulose sodium (CMC-Na).[1]

-

To prepare a 5 mg/mL suspension, for example, add 5 mg of this compound to 1 mL of a sterile 0.5% or 1% CMC-Na solution in water.[1]

-

Mix thoroughly using a vortex or sonicator to achieve a homogenous suspension.[1]

-

Prepare fresh on the day of dosing.

-

Protocol 3: Subcutaneous Xenograft Mouse Model and this compound Treatment

-

Animal Model:

-

Use immunodeficient mice (e.g., Nude, SCID, or NSG mice) appropriate for the tumor cell line being used.

-

House animals in accordance with institutional guidelines and regulations.

-

-

Tumor Cell Implantation:

-

Harvest tumor cells from culture during their logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

This compound Administration:

-

Administer this compound or the vehicle control to the respective groups according to the chosen route (i.p. or p.o.) and schedule (e.g., daily, once every two days).

-

The dosage should be determined based on preliminary tolerability studies, but a starting point could be in the range of 10 mg/kg, based on data for BIX02189.[4]

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight of the mice throughout the study.

-

The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, analysis of biomarkers in tumor tissue, and assessment of metastasis.

-

At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, western blotting for target engagement).

-

Disclaimer

The provided protocols are for guidance purposes only and should be adapted and optimized by the end-user for their specific research needs and in accordance with all applicable institutional and national guidelines for animal welfare. A thorough literature search for the most up-to-date information is always recommended before commencing any new experimental protocol.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical, genetic and pharmacological data support targeting the MEK5/ERK5 module in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Neuroprotection with BIX02188